2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both triazole and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-1,2,4-triazoles with appropriate electrophilic agents. One common method includes the reaction of 3-amino-5-(methylsulfanyl)-1,2,4-triazole with nitro-substituted electrophiles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or methylsulfanyl groups are replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted triazolopyrimidines.
Substitution: Variously substituted triazolopyrimidines depending on the nucleophile used
Scientific Research Applications
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) or lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to the disruption of critical cellular processes. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the methylsulfanyl and nitro groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a fused triazole and thiadiazine ring system.
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a pyrazole ring instead of a triazole ring
Uniqueness
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the methylsulfanyl and nitro groups, which impart distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .
Properties
IUPAC Name |
2-methylsulfanyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2S/c1-14-6-8-5-7-2-4(11(12)13)3-10(5)9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCORZOYSZBWENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509048 | |
Record name | 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80773-00-8 | |
Record name | 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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